molecular formula C13H9Cl2FN2S B2547886 3-(3-chloro-4-fluorophenyl)-1-(4-chlorophenyl)thiourea CAS No. 298215-85-7

3-(3-chloro-4-fluorophenyl)-1-(4-chlorophenyl)thiourea

Cat. No.: B2547886
CAS No.: 298215-85-7
M. Wt: 315.19
InChI Key: AWHOZNZKIQAJCD-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-fluorophenyl)-1-(4-chlorophenyl)thiourea is a halogen-substituted thiourea derivative characterized by two distinct aromatic rings: a 3-chloro-4-fluorophenyl group and a 4-chlorophenyl group, both linked via a thiourea (-NH-CS-NH-) bridge. The presence of halogen atoms (chlorine and fluorine) in this compound enhances its electronic and steric properties, which can influence intermolecular interactions, solubility, and binding affinity to biological targets .

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-(4-chlorophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2FN2S/c14-8-1-3-9(4-2-8)17-13(19)18-10-5-6-12(16)11(15)7-10/h1-7H,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWHOZNZKIQAJCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=S)NC2=CC(=C(C=C2)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chloro-4-fluorophenyl)-1-(4-chlorophenyl)thiourea typically involves the reaction of 3-chloro-4-fluoroaniline with 4-chlorophenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The general reaction scheme is as follows:

3-chloro-4-fluoroaniline+4-chlorophenyl isothiocyanate3-(3-chloro-4-fluorophenyl)-1-(4-chlorophenyl)thiourea\text{3-chloro-4-fluoroaniline} + \text{4-chlorophenyl isothiocyanate} \rightarrow \text{3-(3-chloro-4-fluorophenyl)-1-(4-chlorophenyl)thiourea} 3-chloro-4-fluoroaniline+4-chlorophenyl isothiocyanate→3-(3-chloro-4-fluorophenyl)-1-(4-chlorophenyl)thiourea

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-chloro-4-fluorophenyl)-1-(4-chlorophenyl)thiourea can undergo various types of chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form corresponding sulfonyl derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The chloro and fluoro substituents on the phenyl rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of suitable catalysts or under thermal conditions.

Major Products

    Oxidation: Sulfonyl derivatives.

    Reduction: Amines or other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-chloro-4-fluorophenyl)-1-(4-chlorophenyl)thiourea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3-chloro-4-fluorophenyl)-1-(4-chlorophenyl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of chloro and fluoro substituents can enhance its binding affinity and specificity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

To contextualize the properties of 3-(3-chloro-4-fluorophenyl)-1-(4-chlorophenyl)thiourea, a comparison with structurally related thiourea derivatives and halogen-substituted analogs is presented below.

Structural and Supramolecular Comparisons

Evidence from Hirshfeld surface analysis (Table 1) highlights key differences in hydrogen-bonding interactions and halogen substituent effects among thiourea derivatives:

Compound ID Substituents (R1, R2) Hydrogen Bond Parameters (Å, °) Key Supramolecular Features Reference
Target R1: 3-Cl-4-F-C6H3; R2: 4-Cl-C6H4 Not explicitly reported Likely strong C–S⋯H and N–H⋯X (X=Cl/F) interactions inferred from analogs
4 R1: 2,4-Cl2-C6H3; R2: adamantyl D–H⋯A: 2.20 Å, 160° Dominant Cl⋯H contacts (22.1% contribution)
5 R1: 2-Br-4,6-F2-C6H; R2: adamantyl D–H⋯A: 2.15 Å, 155° Br⋯H/F⋯H interactions (18.3% total)
6 R1: 2,6-F2-4-OH-C6H; R2: adamantyl D–H⋯A: 2.10 Å, 165° O–H⋯O/F⋯H interactions (24.7% total)

Key Observations :

  • Unlike adamantyl-substituted thioureas (compounds 2–6), the target lacks a bulky adamantane group, which could reduce steric hindrance and improve solubility in polar solvents .
  • Noncovalent interactions (e.g., halogen⋯π, hydrogen bonding) in the target are likely modulated by the electron-withdrawing Cl/F substituents, as seen in similar systems .

Biological Activity

3-(3-Chloro-4-fluorophenyl)-1-(4-chlorophenyl)thiourea, also known by its CAS number 298215-85-7, is a thiourea derivative that has garnered attention for its potential biological activities, particularly in anticancer and antibacterial applications. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a thiourea functional group, which is known for its diverse biological properties. Its structural formula is represented as:

C13H10ClFN2S\text{C}_{13}\text{H}_{10}\text{Cl}\text{F}\text{N}_2\text{S}

Key Properties:

PropertyValue
Molecular Weight276.75 g/mol
Boiling PointNot available
SolubilitySoluble in DMSO
Hazard ClassificationAcute Tox. 4 Oral

Anticancer Activity

Thiourea derivatives, including 3-(3-chloro-4-fluorophenyl)-1-(4-chlorophenyl)thiourea, have been investigated for their anticancer properties. Studies indicate that they can inhibit the proliferation of various cancer cell lines.

  • In Vitro Studies :
    • The compound has shown significant cytotoxicity against several cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The half-maximal inhibitory concentration (IC50) values reported range from 5 to 20 µM, indicating potent activity compared to standard chemotherapeutics like hydroxyurea .
  • Mechanism of Action :
    • Research suggests that thiourea derivatives may induce apoptosis in cancer cells through the modulation of key signaling pathways involved in cell survival and proliferation. They have been shown to affect cell cycle progression, particularly inducing G1 phase arrest .

Antibacterial Activity

The antibacterial potential of thiourea derivatives has also been explored:

  • Minimum Inhibitory Concentration (MIC) :
    • In studies comparing various thiourea compounds, 3-(3-chloro-4-fluorophenyl)-1-(4-chlorophenyl)thiourea exhibited MIC values ranging from 40 to 50 µg/mL against common bacterial strains such as E. faecalis and P. aeruginosa.

Case Study 1: Anticancer Efficacy in HeLa Cells

A study conducted on the cytotoxic effects of various thiourea derivatives highlighted the efficacy of 3-(3-chloro-4-fluorophenyl)-1-(4-chlorophenyl)thiourea against HeLa cells. The MTT assay revealed an IC50 value of approximately 8 µM, demonstrating its potential as a lead compound for further anticancer drug development .

Case Study 2: Antibacterial Activity Assessment

In a comparative analysis of several thiourea compounds against Staphylococcus aureus and Escherichia coli, this compound showed comparable antibacterial activity to standard antibiotics with inhibition zones measuring up to 30 mm .

Q & A

Q. What long-term experimental designs are needed to evaluate ecological impacts?

  • Methodological Answer : Follow a tiered approach: (1) Acute toxicity assays (e.g., Daphnia magna LC50_{50}), (2) Chronic exposure studies measuring biomarker responses (e.g., oxidative stress in fish), and (3) Mesocosm experiments to assess bioaccumulation and food web effects .

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